tert-butyl (4R)-4-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate tert-butyl (4R)-4-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1322624-44-1
VCID: VC0140284
InChI: InChI=1S/C13H21BrN2O4/c1-12(2,3)19-11(17)16-8(7-18-13(16,4)5)9-6-10(14)15-20-9/h8-9H,6-7H2,1-5H3/t8-,9?/m1/s1
SMILES: CC1(N(C(CO1)C2CC(=NO2)Br)C(=O)OC(C)(C)C)C
Molecular Formula: C13H21BrN2O4
Molecular Weight: 349.225

tert-butyl (4R)-4-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

CAS No.: 1322624-44-1

Cat. No.: VC0140284

Molecular Formula: C13H21BrN2O4

Molecular Weight: 349.225

* For research use only. Not for human or veterinary use.

tert-butyl (4R)-4-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate - 1322624-44-1

Specification

CAS No. 1322624-44-1
Molecular Formula C13H21BrN2O4
Molecular Weight 349.225
IUPAC Name tert-butyl (4R)-4-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Standard InChI InChI=1S/C13H21BrN2O4/c1-12(2,3)19-11(17)16-8(7-18-13(16,4)5)9-6-10(14)15-20-9/h8-9H,6-7H2,1-5H3/t8-,9?/m1/s1
Standard InChI Key FYORQHOQPZBLLJ-VEDVMXKPSA-N
SMILES CC1(N(C(CO1)C2CC(=NO2)Br)C(=O)OC(C)(C)C)C

Introduction

Chemical Structure and Properties

Molecular Structure

The target compound features several key structural elements that define its chemical behavior. At its core, it contains a 2,2-dimethyl-1,3-oxazolidine-3-carboxylate system with a tert-butyl protective group. This structural motif is similar to that found in tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate (Garner's aldehyde) . The distinguishing feature of our target compound is the 3-bromo-4,5-dihydro-1,2-oxazol-5-yl substituent at the C-4 position, which replaces the formyl group found in Garner's aldehyde. The (4R) stereochemical designation indicates the specific spatial arrangement at the C-4 position of the oxazolidine ring.

The compound can also be referred to as 3-Bromo-5-((4R)-N-tert-butoxycarbonyl-2,2-dimethyloxazolidine)isoxazoline, highlighting its isoxazoline component. This five-membered heterocyclic ring contains adjacent oxygen and nitrogen atoms, with a bromine substituent at the 3-position. The molecular structure can be visualized as featuring:

  • A 1,3-oxazolidine core ring (5-membered ring with O and N)

  • 2,2-dimethyl substitution at the oxazolidine

  • A tert-butyloxycarbonyl (Boc) protective group on the nitrogen

  • A 3-bromo-4,5-dihydro-1,2-oxazol-5-yl substituent at the C-4 position

  • R-configuration at the C-4 stereocenter

Physical Properties

While specific experimental data for this compound is limited in the available literature, its physical properties can be inferred from its structural features and comparison with related compounds. The presence of the tert-butyloxycarbonyl group and multiple heterocyclic rings suggests the following general properties:

PropertyPredicted ValueBasis for Prediction
Physical StateCrystalline solidBased on similar oxazolidine derivatives
SolubilitySoluble in organic solvents (DCM, THF, chloroform); poorly soluble in waterBased on polar aprotic nature and lipophilicity
StabilitySensitive to strong acids (Boc group)Based on known Boc chemistry
Optical ActivityOptically active ([α]D value expected to be non-zero)Due to the (4R) stereocenter
StorageRecommended cold storageBased on similar heterocyclic compounds

The tert-butyloxycarbonyl (Boc) protecting group contributes to the compound's stability under basic and neutral conditions but makes it susceptible to acid-catalyzed deprotection, a property shared with related N-Boc protected compounds like tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate .

Spectroscopic Characterization

Spectroscopic data is essential for confirming the structure and purity of this compound. Based on its structural elements, the following spectroscopic features would be expected:

Spectroscopic MethodExpected Key Features
1H NMRSignals for tert-butyl group (~1.4-1.5 ppm); methyl groups at C-2 (~1.5-1.7 ppm); oxazolidine and isoxazoline ring protons (3.5-5.0 ppm)
13C NMRCarbonyl carbon (~155-160 ppm); quaternary carbons of oxazolidine and isoxazoline rings; methyl and tert-butyl carbons at higher field
IRC=O stretching (~1700 cm-1); C-O stretching (1000-1300 cm-1); C-N stretching (1200-1350 cm-1)
Mass SpectrometryMolecular ion pattern showing characteristic bromine isotope distribution (M and M+2 peaks)

The presence of bromine in the compound would produce a distinctive isotope pattern in mass spectrometry due to the natural abundance of 79Br and 81Br isotopes, providing a useful diagnostic feature for structural confirmation.

Synthesis and Preparation

Key Intermediates and Starting Materials

The synthesis would likely begin with a chiral amino alcohol such as L-serine as the source of the (4R) stereochemistry. The transformation sequence might include:

IntermediateRole in Synthesis
N-Boc-L-serineStarting material providing the chiral center
tert-butyl (4R)-2,2-dimethyloxazolidine-3-carboxylateProtected oxazolidine intermediate
Garner's aldehyde or derivativeKey intermediate for further functionalization
Alkene or alkyne precursorSubstrate for isoxazoline formation
Non-brominated isoxazolinePrecursor to the final compound

The formation of the 2,2-dimethyloxazolidine ring system typically involves the reaction of N-Boc-protected serine with 2,2-dimethoxypropane under acid catalysis, creating the acetonide protecting group that gives rise to the 2,2-dimethyl substituents .

Stereochemical Considerations

The (4R) stereochemistry of the final compound requires careful control during synthesis to maintain the correct spatial configuration. Starting from L-serine (which has the S-configuration at the α-carbon) typically leads to the (R)-configuration at the C-4 position of the oxazolidine ring through a change in prioritization following the Cahn-Ingold-Prelog rules.

The 1,3-dipolar cycloaddition step to form the isoxazoline ring may proceed with diastereoselectivity, potentially leading to a mixture of diastereomers that might require separation. The stereochemical outcome would be influenced by:

  • The geometry of the dipolarophile (alkene or alkyne)

  • The approach trajectory of the 1,3-dipole

  • Steric factors imposed by the existing chiral center and protecting groups

Chemical Reactivity

Functional Group Reactivity

The compound contains several reactive functional groups that define its chemical behavior:

  • The tert-butyloxycarbonyl (Boc) protecting group is susceptible to acid-catalyzed cleavage, typically using trifluoroacetic acid (TFA) or HCl in dioxane.

  • The isoxazoline ring can undergo various transformations:

    • Reductive ring opening to yield β-amino alcohols or β-hydroxy carbonyls

    • Hydrolysis under basic conditions

    • Functionalization of the C-4 position

  • The C-Br bond at the 3-position of the isoxazoline is potentially reactive in:

    • Metal-catalyzed cross-coupling reactions (Suzuki, Stille, etc.)

    • Nucleophilic substitution reactions

    • Elimination reactions to form unsaturated derivatives

Synthetic Utility

The compound's complex structure makes it a valuable synthetic intermediate with potential applications in:

ApplicationRelevant Structural Features
Chiral Building Block(4R) stereocenter provides fixed chirality for asymmetric synthesis
Heterocycle SynthesisIsoxazoline ring can be transformed into other heterocycles
Peptidomimetic ConstructionOxazolidine backbone relates to amino acid derivatives
Diversity-Oriented SynthesisMultiple functional handles for further elaboration

The presence of the bromine atom provides an excellent handle for further functionalization through various cross-coupling methodologies, potentially allowing access to more complex derivatives.

Stability Considerations

Understanding the stability profile of this compound is crucial for handling and storage:

  • The Boc protecting group is stable under basic and neutral conditions but labile under acidic conditions

  • The isoxazoline ring is generally stable but can undergo ring-opening under strong reducing conditions

  • The C-Br bond may be light-sensitive, potentially leading to radical-initiated degradation

  • The acetal functionality in the 2,2-dimethyloxazolidine is acid-sensitive

Storage recommendations would likely include protection from light, moisture, and acidic conditions, with refrigeration for long-term storage.

Biological ActivityStructural Features Contributing
Anti-infectiveHeterocyclic core structure
AntiparasiticHalogenated isoxazoline system
Enzyme InhibitionConformationally constrained structure
CNS ActivityLipophilic and hydrogen-bonding capabilities

Research Applications

In chemical research, this compound may serve various functions:

  • As a model system for studying stereoselective reactions

  • As a probe for investigating isoxazoline chemistry

  • As a reagent for introducing complex functionality into other molecules

  • As a starting point for library synthesis in medicinal chemistry programs

Chemical Industry Applications

The compound's structural features make it potentially valuable in:

  • Fine chemical synthesis as a specialized intermediate

  • Development of chiral catalysts or ligands

  • Production of advanced materials with specific properties

  • Creation of standards for analytical chemistry

Related Compounds and Structural Analogs

Direct Structural Analogs

Several compounds share structural similarities with our target molecule:

  • tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate (Garner's aldehyde): Contains the same oxazolidine backbone but with a formyl group instead of the isoxazoline moiety .

  • tert-Butyl (4r,5r)-2,2,4,5-tetramethyl-1,3-oxazolidine-3-carboxylate: Features a similar protected oxazolidine structure but with methyl groups at the 4 and 5 positions rather than the isoxazoline functionality .

  • Various 4,5-dihydro-oxazol-2-yl derivatives: Share the oxazole core structure but with different substitution patterns .

Comparative Properties

A comparison of properties between the target compound and related structures reveals important relationships:

CompoundStructural SimilarityKey DifferencesComparative Reactivity
Garner's aldehydeSame oxazolidine-Boc coreFormyl vs. isoxazolineMore reactive carbonyl chemistry
tert-Butyl (4r,5r)-2,2,4,5-tetramethyl-1,3-oxazolidine-3-carboxylateSame protecting group patternLacks isoxazoline; has additional methyl groupsLess reactive; more sterically hindered
4,5-dihydro-1,3-oxazol-2-amine derivativesContains oxazole coreDifferent substitution pattern; amine vs. carbamateDifferent hydrogen bonding profile

Structure-Activity Relationships

The activity and utility of these compounds are influenced by their structural features:

  • The N-Boc protection strategy is common across many of these compounds, providing temporary protection of reactive nitrogen centers during synthesis.

  • The stereochemistry at various positions (particularly the 4-position of the oxazolidine) is crucial for directed synthesis and biological activity.

  • The presence of the bromine substituent in the target compound likely influences:

    • Lipophilicity and membrane permeability

    • Electronic properties of the isoxazoline ring

    • Potential for further functionalization

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